pKa Differentiator: Strong Acidity vs. Carboxyl and Sulfamoyl Analogs
4-(Carbamoylamino)benzene-1-sulfonic acid (4-UBSA) exhibits a sulfonic acid pKa of < 1, classifying it as a strong acid that is predominantly anionic in aqueous solutions across a broad pH range . In contrast, the closest analogs Carzenide (4-Sulfamoylbenzoic acid) and Asulam possess significantly higher pKa values of 3.50 and 4.82, respectively, due to their carboxylic acid and carbamate functionalities [1][2]. This quantitative difference directly impacts solubility profiles, chromatographic retention, and reactivity in acid-base catalyzed reactions.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa < 1 (sulfonic acid group) |
| Comparator Or Baseline | Carzenide: pKa = 3.50; Asulam: pKa = 4.82 |
| Quantified Difference | Target pKa is > 2.5 units lower than Carzenide and > 3.8 units lower than Asulam |
| Conditions | Data from vendor technical sheets and physicochemical databases; measured at 25°C |
Why This Matters
This extreme acidity directly dictates the selection of analytical methods (e.g., HILIC vs. RP-HPLC) and influences the compound's behavior in biological buffers and synthetic reactions.
- [1] Carzenide (4-Sulfamoylbenzoic acid). ChemWhat. CAS 138-41-0 Data Sheet. View Source
- [2] Asulam. ChemWhat. CAS 3337-71-1 Data Sheet. View Source
